molecular formula C16H19ClN8 B12269479 5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine

5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B12269479
M. Wt: 358.8 g/mol
InChI Key: VQMGVLXVSHCEPK-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various chlorinating agents, methylating agents, and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can result in the formation of new amine or thiol derivatives .

Scientific Research Applications

5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is used in studies investigating cell cycle regulation and apoptosis due to its role as a CDK2 inhibitor.

    Medicine: It has potential therapeutic applications in cancer treatment, particularly in targeting tumor cells with high CDK2 activity.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of 5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves inhibition of CDK2. CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C16H19ClN8

Molecular Weight

358.8 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H19ClN8/c1-23(16-18-7-11(17)8-19-16)12-3-5-25(6-4-12)15-13-9-22-24(2)14(13)20-10-21-15/h7-10,12H,3-6H2,1-2H3

InChI Key

VQMGVLXVSHCEPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl

Origin of Product

United States

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